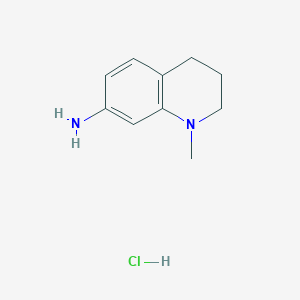

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;/h4-5,7H,2-3,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBQFAWSKKXLRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647556 |

Source

|

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927684-97-7 |

Source

|

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including analgesics, antihypertensives, and anticancer agents.[1] Its prevalence demands rigorous and unambiguous characterization of any new derivative intended for pharmaceutical development. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (C₁₀H₁₅N₂Cl) .

As drug development professionals, our primary goal is not merely to identify a compound but to understand its structure with absolute certainty. An error in structural assignment, such as misplacing a substituent or failing to recognize the correct salt form, can have catastrophic consequences on the interpretation of biological data, patentability, and patient safety.

This document eschews a simple checklist of procedures. Instead, it presents a logical, self-validating workflow that begins with foundational data and progressively builds a complete, three-dimensional picture of the molecule. We will explore the "why" behind each experimental choice, demonstrating how data from orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, Infrared Spectroscopy, and X-ray Crystallography—are woven together to build an unassailable structural argument.

The Elucidation Workflow: A Strategic Overview

Caption: A strategic workflow for structure elucidation.

Part 1: Foundational Analysis - The Molecular Blueprint

Before any complex spectroscopic analysis, we must establish the fundamental molecular formula. This is the bedrock of our investigation; all subsequent data must be consistent with it.

High-Resolution Mass Spectrometry (HRMS)

The first step is to acquire an accurate mass of the molecular ion. Electrospray Ionization (ESI) is the technique of choice for this polar, pre-salted compound, as it is a soft ionization method that typically yields the protonated molecule of the free base, [M+H]⁺.

Expected Result: The HRMS analysis should reveal an ion with a mass-to-charge ratio (m/z) corresponding to the formula C₁₀H₁₅N₂⁺. The exceptional mass accuracy of modern instruments (typically < 5 ppm) allows for the unambiguous determination of the elemental composition from the measured mass.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₁₀H₁₄N₂ |

| Exact Mass (Free Base) | 162.1157 g/mol [2] |

| Formula of Cation | C₁₀H₁₅N₂⁺ |

| Calculated m/z for [M+H]⁺ | 163.1230 |

Degree of Unsaturation (DBE)

With a confirmed molecular formula (C₁₀H₁₄N₂ for the free base), we can calculate the Degree of Unsaturation (DBE), also known as the index of hydrogen deficiency. This value represents the total number of rings and/or multiple bonds in the structure.

Formula: DBE = C + 1 - (H/2) + (N/2) Calculation: DBE = 10 + 1 - (14/2) + (2/2) = 11 - 7 + 1 = 5

A DBE of 5 is highly suggestive of a substituted benzene ring (DBE=4) plus one additional ring (DBE=1), which is perfectly consistent with the proposed tetrahydroquinoline structure. This initial calculation provides a crucial constraint for our subsequent analysis.

Part 2: Spectroscopic Interrogation - Assembling the Framework

With the molecular formula in hand, we proceed to map out the functional groups and the connectivity of the atoms using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid survey of the functional groups present. For our hydrochloride salt, the spectrum is expected to be more complex than that of the free base, particularly in the N-H stretching region.

Key Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3200-3400 | N-H Stretch | Two distinct peaks for the primary amine (-NH₂) group.[3] |

| ~2400-2800 | R₃N⁺-H Stretch | A very broad, strong absorption characteristic of a tertiary amine salt. Its presence is a key indicator of the hydrochloride form.[4] |

| ~2850-2960 | C(sp³)-H Stretch | Aliphatic C-H bonds in the tetrahydro- portion of the ring. |

| ~3000-3100 | C(sp²)-H Stretch | Aromatic C-H bonds on the benzene ring. |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations. |

The observation of both primary amine and tertiary amine salt stretches provides strong evidence for the presence of both the -NH₂ group and the protonated N-methyl tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments allows us to piece the structure together atom by atom.

The ¹H NMR spectrum maps out all the unique proton environments.

-

Aromatic Region (~6.5-7.5 ppm): The substitution pattern (1, 7-disubstituted on the quinoline core) will give rise to three aromatic protons. Their coupling pattern (e.g., a doublet, a singlet, and a doublet of doublets) is diagnostic of their relative positions on the ring.

-

Aliphatic Region (~1.8-3.5 ppm): The three methylene groups (-CH₂-) of the tetrahydro- ring will appear here. Due to the rigid ring structure, these protons are diastereotopic and will likely appear as complex, overlapping multiplets.[5] The protons on the carbon adjacent to the nitrogen (C2) will be the most deshielded (~3.0-3.5 ppm).[4]

-

N-Methyl Signal (~3.0 ppm): A sharp singlet integrating to 3 protons, characteristic of the N-CH₃ group.

-

Exchangeable Protons (variable, broad): The two protons of the -NH₂ group and the single proton of the -N⁺H- group will appear as broad signals. Causality: Their chemical shift is concentration and solvent-dependent. Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to rapid proton-deuterium exchange, confirming their identity as N-H protons.[4]

The ¹³C NMR spectrum reveals all unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

-

Aromatic Carbons (~110-150 ppm): Six signals are expected, four for CH carbons and two for quaternary carbons.

-

Aliphatic Carbons (~20-60 ppm): Three signals for the CH₂ groups and one signal for the N-CH₃ carbon. Carbons directly attached to nitrogen appear in the 30-60 ppm range.[4]

| Experiment | Expected Result |

| ¹³C NMR (Broadband Decoupled) | 10 unique carbon signals. |

| DEPT-90 | Shows only CH signals (4 aromatic). |

| DEPT-135 | CH/CH₃ signals are positive; CH₂ signals are negative. |

This combined data must match the molecular formula: 4 aromatic CH, 2 aromatic C (quaternary), 3 aliphatic CH₂, and 1 N-CH₃.

2D NMR experiments reveal through-bond correlations, allowing us to definitively connect the structural fragments identified in the 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will clearly show the connectivity pathway through the aliphatic portion of the molecule: H2 ↔ H3 ↔ H4 .

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the long-range (2-3 bond) C-H correlations that link the entire molecule together. It provides the definitive evidence for the placement of all substituents and the fusion of the rings.

Caption: Key HMBC correlations confirming the molecular structure.

Critical HMBC Correlations to Observe:

-

N-Methyl to Ring: A correlation from the N-CH₃ protons to carbon C2 and the quaternary carbon C8a confirms the methyl group is on the nitrogen within the ring.

-

Aliphatic to Aromatic: Correlations from the H4 protons to aromatic carbons C5 and C4a, and from H8a to C8, definitively prove the fusion of the aliphatic and aromatic rings.

-

Aromatic Substituent Placement: A correlation from the H8 proton to the C7 carbon (bearing the amine) and from the H6 proton to C7 would confirm the 7-amino substitution pattern.

Part 3: Final Confirmation and Verification

With a highly confident proposed structure from NMR, we use final techniques to corroborate our findings and, if possible, obtain the "gold standard" proof.

Mass Spectrometry (EI): Fragmentation Analysis

While ESI-MS is used for determining the molecular weight, Electron Ionization (EI) Mass Spectrometry is a "harder" technique that causes the molecule to fragment. The resulting fragmentation pattern is a fingerprint that can be predicted from the proposed structure.

Expected Fragmentation Pathways:

-

Loss of a Methyl Radical (M-15): Cleavage of the N-CH₃ bond is a common fragmentation pathway for N-methyl amines, leading to a strong peak at m/z 147.[6]

-

Retro-Diels-Alder (RDA) fragmentation: The tetrahydroquinoline ring can undergo RDA-type cleavage, although other pathways might dominate.

-

Loss of H• (M-1): A common feature in the mass spectra of tetrahydroquinolines.[6]

The observed fragmentation must be rationalizable from the structure derived from NMR. A mismatch would indicate an error and require re-evaluation of all data.

X-ray Crystallography: The Unambiguous Proof

Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure in the solid state. If a suitable single crystal can be grown, this technique provides a complete 3D model of the molecule.

Why it is the Gold Standard:

-

Unambiguous Connectivity: It directly images the atomic positions, confirming the bonding framework without ambiguity.

-

Stereochemistry: If chiral centers were present, it would determine the relative and absolute stereochemistry.

-

Salt Confirmation: It definitively locates the chloride anion and the proton on the tertiary nitrogen, showing the specific hydrogen bonding interactions that stabilize the crystal lattice.[7][8]

Obtaining a high-quality crystal can be challenging and time-consuming, but the certainty it provides is invaluable, especially for regulatory submissions and patent filings.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Prep: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile/water (50:50).

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Prep: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of N-H protons, which would be exchanged in D₂O.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition:

-

¹H: Acquire with a standard pulse program.

-

¹³C & DEPT: Acquire with proton decoupling.

-

COSY, HSQC, HMBC: Utilize standard gradient-selected pulse programs. Optimize acquisition and processing parameters for the specific instrument.

-

-

Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with the molecular formula from HRMS, identifying functional groups with IR, and meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments, a confident hypothesis can be built. This hypothesis is then validated through predictable fragmentation in mass spectrometry and, ultimately, can be proven with absolute certainty by X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the demanding landscape of drug discovery and development.

References

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649–2679. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-11. [Link]

-

Smith, D. P., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(7), 1189. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. [Link]

-

Yulia, R., et al. (2020). FTIR spectrum of quinoline derivative. ResearchGate. [Link]

-

MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Dziurka, M., et al. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 290, 209-217. [Link]

-

Li, S., et al. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences, 106(3), 776-784. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | C10H14N2 | CID 11217421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride. As a substituted tetrahydroquinoline, this compound and its analogs are of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of its properties, including molecular structure, solubility, acidity, and stability, is critical for its application in research and development. This document consolidates available computed data, outlines authoritative methodologies for experimental characterization, and offers field-proven insights into the rationale behind these analytical techniques. It is intended for researchers, chemists, and drug development professionals who require a detailed characterization of this molecule for synthesis, formulation, and further investigation.

Chemical Identity and Significance

Molecular Structure and Identifiers

This compound is the salt form of the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The hydrochloride salt is typically prepared to improve the stability and aqueous solubility of the free base, which is a common strategy in pharmaceutical development.

The core structure is a tetrahydroquinoline, which is a quinoline ring system where the pyridine ring has been fully saturated.[1][2] This scaffold is prevalent in a wide range of biologically active molecules.[1] The key identifiers for the free base are cataloged in public databases.

-

IUPAC Name (Free Base): 1-methyl-3,4-dihydro-2H-quinolin-7-amine[3]

-

PubChem CID (Free Base): 11217421[3]

-

Molecular Formula (Hydrochloride Salt): C₁₀H₁₅ClN₂

-

InChI Key (Free Base): OMGAOBAAEGMMTF-UHFFFAOYSA-N[3]

-

Canonical SMILES (Free Base): CN1CCCC2=C1C=C(C=C2)N[3]

Scientific and Industrial Context

The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and antioxidant properties.[1][9] The specific substitution pattern of an amine group at the 7-position and a methyl group at the 1-position (N-methylation) modulates the molecule's basicity, lipophilicity, and potential for hydrogen bonding. These modifications are critical for tuning pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental physicochemical properties of this specific hydrochloride salt is the first step in unlocking its potential for applications ranging from a building block in organic synthesis to a lead compound in a drug discovery pipeline.

Core Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key computed properties for the free base, sourced from the PubChem database, and calculated values for the hydrochloride salt.[3] The subsequent sections provide the methodologies for the experimental determination of these crucial parameters.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| Molecular Weight | 162.23 g/mol [3][4] | 198.69 g/mol | Computed |

| Appearance | Off-white solid | Likely a crystalline solid | Inferred[10] |

| XLogP3 | 1.8 | Not Applicable | Computed[3] |

| Hydrogen Bond Donors | 1 (Amine group) | 2 (Ammonium and Amine) | Computed[3] |

| Hydrogen Bond Acceptors | 2 (Both Nitrogens) | 1 (Aromatic Amine) | Computed[3] |

| pKa (Predicted) | 9.43 ± 0.29 (Tertiary amine) | Not Applicable | Predicted |

Analytical Characterization and Methodologies

As a Senior Application Scientist, my focus is not just on the data itself, but on the integrity of the methods used to generate it. The following sections detail robust, self-validating protocols for characterizing the key physicochemical properties of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC (RP-HPLC) method is the logical starting point for this compound. The hydrochloride salt form ensures good aqueous solubility, making it ideal for this technique. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like this one. UV detection is selected because the aromatic quinoline ring system is a strong chromophore, ensuring high sensitivity.

-

Preparation of Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile and 1.0 mL of trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

-

Preparation of Mobile Phase B: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of water and 1.0 mL of TFA.

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Workflow for HPLC purity determination.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it allows the system to reach true equilibrium. This is a critical parameter for any compound intended for biological or pharmaceutical use, as poor solubility can terminate a drug development program. As a hydrochloride salt of an amine, the solubility is expected to be pH-dependent; therefore, performing the test in buffered solutions is essential.

-

Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 4.5, pH 6.8, and pH 7.4).

-

Sample Addition: Add an excess amount of this compound to separate vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with the mobile phase and analyze its concentration using the previously developed and validated HPLC-UV method against a calibration curve.

-

Result Reporting: The solubility is reported in mg/mL or µg/mL for each pH condition.

Caption: Shake-flask method for solubility testing.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa, or acid dissociation constant, is a fundamental property that governs a molecule's ionization state at a given pH. For an amine hydrochloride, this value dictates its solubility, lipophilicity (LogD), and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized). For a compound with two basic centers (the tertiary aliphatic amine and the aromatic amine), two inflection points may be observed. The pKa of the more basic tertiary amine will be higher.

Safety, Handling, and Storage

-

Hazard Classification (Free Base): The parent amine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Given its nature as a hydrochloride salt of an amine, it may be hygroscopic and should be protected from moisture.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has synthesized available computed data and, more critically, provided a framework of robust, authoritative analytical methodologies for its complete physicochemical characterization. By applying these detailed protocols for HPLC, solubility, and pKa determination, researchers can generate the high-quality, reliable data necessary to advance their work. A comprehensive understanding of these fundamental properties is the bedrock upon which successful drug discovery and development programs are built.

References

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Advisory Board Crystals. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Structural and Physical Properties of Amines. Retrieved from [Link]

-

Rao, J. R., et al. (2013). Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. Food Chemistry. Retrieved from [Link]

-

EPT. (n.d.). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

Błażejowski, J., & Kowalewska, E. (1986). Thermal properties of amine hydrochlorides. Thermochimica Acta. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

ResearchGate. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

-

Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline CAS#: 304690-94-6 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 304690-94-6|1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine|BLD Pharm [bldpharm.com]

- 7. 8-Quinolinol,5,6,7,8-tetrahydro-, (8R)- [451466-81-2] | King-Pharm [king-pharm.com]

- 8. 11-Amino-6,11-dihydro dibenzo[b,e]thiepine [1745-53-5] | King-Pharm [king-pharm.com]

- 9. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS: 304690-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS: 304690-94-6), a heterocyclic amine with potential applications in pharmaceutical research. While specific biological data for this compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential pharmacological activities by drawing parallels with structurally related compounds, particularly its well-studied isoquinoline isomer. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related tetrahydroquinoline derivatives.

Chemical & Physical Properties

This compound is a substituted tetrahydroquinoline. The core structure, a tetrahydroquinoline, is a common motif in a variety of biologically active compounds.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 304690-94-6 | PubChem[2] |

| Molecular Formula | C₁₀H₁₅ClN₂ | PubChem[2] |

| Molecular Weight | 198.69 g/mol | PubChem[2] |

| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride | PubChem[2] |

| Canonical SMILES | CN1CCCC2=C1C=C(C=C2)N.Cl | PubChem[2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the reduction of a nitro group to a primary amine. This is a common and well-documented transformation in organic chemistry.[3][4]

Sources

- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, a valuable substituted tetrahydroquinoline scaffold for research and drug development. The described pathway is a robust, multi-step process commencing with the regioselective nitration of 1,2,3,4-tetrahydroquinoline, followed by N-methylation, catalytic reduction of the nitro group, and concluding with the formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering not just a protocol, but a detailed explanation of the chemical principles and experimental considerations that underpin each transformation.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceutical agents.[1] Its prevalence is due to its rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The target molecule, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, and its hydrochloride salt, represent a versatile building block for the synthesis of more complex molecules in drug discovery programs.

Strategic Overview: A Four-Step Synthetic Pathway

The synthesis of this compound is most logically approached through a linear sequence starting from the commercially available 1,2,3,4-tetrahydroquinoline. The overall strategy involves the sequential introduction of the required functional groups at the 7-position (amine) and 1-position (methyl) of the tetrahydroquinoline core, followed by salt formation to enhance stability and aqueous solubility.

The retrosynthetic analysis reveals a pathway dependent on three key transformations:

-

C-N bond formation via electrophilic aromatic substitution (nitration).

-

N-C bond formation via nucleophilic substitution (N-methylation).

-

Reduction of a nitro group to a primary amine.

This leads to the following proposed synthetic workflow:

Detailed Synthesis Protocols and Mechanistic Rationale

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

Objective: To introduce a nitro group selectively at the 7-position of the aromatic ring.

Causality and Rationale: The nitration of 1,2,3,4-tetrahydroquinoline (THQ) is a critical step where regioselectivity is paramount. The secondary amine in the aliphatic ring is a powerful activating group that directs electrophilic substitution to the para-position (C6) and ortho-position (C8). However, under strongly acidic conditions (e.g., H₂SO₄), the nitrogen atom is protonated, forming an ammonium ion. This protonated group becomes a meta-directing deactivator. The interplay between the protonated, deactivating aliphatic amine and the activating benzene ring leads to preferential substitution at the 7-position.[2] Controlling the reaction conditions, particularly the acidity, is therefore essential to favor the formation of the desired 7-nitro isomer over the 6-nitro and other byproducts.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1,2,3,4-tetrahydroquinoline (1.0 eq.) to the cold sulfuric acid while maintaining the internal temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a separate portion of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the tetrahydroquinoline solution, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution by the slow addition of a concentrated aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

-

The 7-nitro-1,2,3,4-tetrahydroquinoline will precipitate as a solid. Collect the product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol to yield the desired intermediate.

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrahydroquinoline |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Temperature | 0-10 °C |

| Typical Yield | ~70-80% (for 7-nitro isomer) |

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids.[3] It is highly exothermic and must be performed in a certified chemical fume hood with strict temperature control. Appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and a face shield, is mandatory.

Step 2: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

Objective: To introduce a methyl group onto the nitrogen atom of the tetrahydroquinoline ring.

Causality and Rationale: With the nitro group in place, the next step is N-alkylation. While classic reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic. A more contemporary and greener approach involves reductive amination using formaldehyde, or methylation using dimethyl sulfoxide (DMSO) as both a solvent and a methyl source in the presence of a reducing agent like formic acid.[4][5] For this guide, we will detail a robust method using a standard methylating agent under basic conditions. The base (e.g., K₂CO₃) is crucial to deprotonate the secondary amine, generating a more nucleophilic species that readily attacks the electrophilic methylating agent.

Experimental Protocol:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Add anhydrous potassium carbonate (K₂CO₃, 2-3 eq.) to the solution to act as a base.

-

With vigorous stirring, add dimethyl sulfate (1.2-1.5 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 7-Nitro-1,2,3,4-tetrahydroquinoline |

| Key Reagents | Dimethyl Sulfate, Potassium Carbonate |

| Solvent | Acetone or Acetonitrile |

| Typical Yield | >85% |

Safety Precautions: Dimethyl sulfate is extremely toxic and carcinogenic. All manipulations must be performed in a fume hood with appropriate PPE, including heavy-duty gloves. Any glassware contaminated with dimethyl sulfate should be decontaminated with an ammonia solution.

Step 3: Catalytic Reduction of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Objective: To selectively reduce the aromatic nitro group to a primary amine without affecting the heterocyclic ring system.

Causality and Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.[6][7] The reaction can be performed using hydrogen gas at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation, using a hydrogen donor like triethylsilane or ammonium formate, can be employed, which avoids the need for handling gaseous hydrogen.[8] The catalyst provides a surface for the adsorption of both the nitro compound and the hydrogen, facilitating the reduction to the corresponding amine in high yield.

Experimental Protocol:

-

In a hydrogenation flask, dissolve 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to a hydrogen source.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine as a free base. The product is often pure enough for the next step without further purification.

| Parameter | Value |

| Starting Material | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) |

| Typical Yield | >95% |

Safety Precautions: Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. It should be handled with care under an inert atmosphere and never allowed to dry completely in the air after use. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

Step 4: Formation of the Hydrochloride Salt

Objective: To convert the free base amine into its more stable and water-soluble hydrochloride salt.

Causality and Rationale: The final amine product is a basic compound that can be unstable upon storage, being susceptible to aerial oxidation. Converting it to a hydrochloride salt enhances its stability, crystallinity, and often its solubility in aqueous media, which is advantageous for biological testing.[9] This is a simple acid-base reaction where the lone pair of electrons on the amine nitrogen accepts a proton from hydrochloric acid, forming an ammonium salt.

Experimental Protocol:

-

Dissolve the crude 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine free base (1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry in the cold for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid and impurities.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

| Parameter | Value |

| Starting Material | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine |

| Key Reagent | Anhydrous HCl solution |

| Solvent | Diethyl Ether / Ethyl Acetate |

| Typical Yield | Quantitative |

Safety Precautions: Anhydrous HCl solutions are highly corrosive and should be handled in a fume hood. Ensure all glassware is dry to prevent the introduction of water, which can affect the crystallization of the salt.

Characterization

The final product, this compound, and its intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic and aliphatic protons and carbons of the tetrahydroquinoline ring, as well as the N-methyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the free base (C₁₀H₁₄N₂, MW: 162.23 g/mol ).[10]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine salt, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

-

Melting Point Analysis: A sharp melting point for the final crystalline salt indicates high purity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. By carefully controlling the reaction conditions, particularly during the initial nitration step, the desired regiochemistry can be achieved. Each subsequent step—N-methylation, nitro reduction, and salt formation—utilizes well-established and high-yielding transformations. This guide serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.

References

-

Kaur, H., Singh, M., Kumar, M., & Singh, P. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 14456–14490. [Link]

-

Popova, Y., Nankov, A., & Philipov, S. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Journal of Chemistry, 2013, 1-7. [Link]

-

Singh, M., Singh, T., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13182-13210. [Link]

-

Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

Advisory Board Crystals. (n.d.). This compound. [Link]

-

Sharma, S., Mizar, P., & Sharma, U. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

-

Shang, Y., Liu, Y., & Zhang, X. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(9), 353. [Link]

-

Al-Rawashdeh, N. A. F., Al-Jaber, H. I., & Zalloum, R. M. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1266-1272. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217421, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

-

Wang, D., Gao, G., & Fan, Q. (2013). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 49(77), 8632-8634. [Link]

-

Li, Z., Li, G., & Li, Y. (2019). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Asian Journal of Organic Chemistry, 8(10), 1844-1848. [Link]

-

Armitage, B. J., & Williams, J. M. J. (2014). Dimethylsulfoxide as an N-Methylation Reagent for Amines and Aromatic Nitro Compounds. Angewandte Chemie International Edition, 53(8), 2026-2028. [Link]

-

Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity Research, 25(1), 1-13. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Dimethylsulfoxide as an N-Methylation Reagent for Amines and Aromatic Nitro Compounds. [Link]

-

Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]

-

Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Chemistry, 20(1), 58-63. [Link]

-

Liu, X., et al. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Tetrahydroquinoline Derivatives

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a heterocyclic motif of significant interest in the field of drug discovery and development. This bicyclic system, consisting of a benzene ring fused to a fully hydrogenated pyridine ring, serves as a foundational scaffold for a vast array of both natural and synthetic molecules.[1] Its structural rigidity, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and biological activities. This inherent versatility has established the THQ scaffold as a "privileged structure," capable of interacting with a wide range of biological targets.[1][2]

Naturally occurring THQ-containing alkaloids are found in various organisms and exhibit a spectrum of biological effects.[1] Synthetic derivatives have expanded this chemical space exponentially, leading to the identification of compounds with potent and selective activities. This guide provides an in-depth technical overview of the prominent biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed protocols for the evaluation of these activities, aimed at researchers, scientists, and professionals in drug development.

I. Anticancer Activity: Targeting Hallmarks of Malignancy

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer.[2][3]

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which THQ derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, the tetrahydroquinolinone derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) has been shown to exhibit significant in vitro antiproliferative activity against human colon cancer (HCT-116) cells.[4] This compound was found to suppress colony formation and cell migration.[4] Mechanistic studies revealed that it induces massive oxidative stress, leading to autophagy.[4]

Another derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) , displayed potent cytotoxicity against both colon (HCT-116) and lung (A549) cancer cell lines.[3] This compound was found to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways.[3]

B. Modulation of Key Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[4] Several tetrahydroquinoline derivatives have been identified as inhibitors of this pathway. Compound 20d , for example, induces autophagy in HCT-116 cells by disrupting the PI3K/AKT/mTOR signaling pathway.[4] Similarly, a series of morpholine-substituted tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors.[5] Compound 10e from this series showed exceptional activity against A549 lung cancer cells, with an IC50 value of 0.033 µM, and was found to induce apoptosis in a dose-dependent manner.[5]

Caption: PI3K/AKT/mTOR pathway and THQ inhibition.

C. Structure-Activity Relationship (SAR) Insights

The anticancer potency of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For morpholine-substituted THQs, the presence of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide portion of the molecule significantly enhanced cytotoxicity against various cancer cell lines.[5] This is likely due to improved interactions with the mTOR active site through halogen bonding and hydrophobic interactions.[5]

D. Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 20d | HCT-116 (Colon) | Micromolar concentrations | [4] |

| 4a | HCT-116 (Colon) | 12.18 ± 1.61 | [3] |

| 4a | A549 (Lung) | Potent cytotoxicity | [3] |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [5] |

| 10d | MCF-7 (Breast) | 0.58 ± 0.11 | [5] |

| 10d | MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] |

| GM-3-18 | Colon Cancer Lines | 0.9 - 10.7 | [6] |

| GM-3-121 | (Anti-angiogenesis) | 1.72 | [6] |

II. Antimicrobial Activity: A Scaffold for Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrahydroquinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[7][8]

A. Antibacterial and Antifungal Activity

Various synthetic THQ derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] For instance, certain N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have been found to be potent antibacterial agents, with activity against drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium. Similarly, SF5- and SCF3-substituted tetrahydroquinoline compounds have been identified as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria.[10]

In terms of antifungal activity, some quinoline derivatives have shown excellent efficacy against various fungal strains, including F. oxysporum, A. niger, and C. neoformans, with MIC values as low as 12.5 µg/mL against A. flavus.

B. Antiviral Activity

The hydrogenated congeners of quinolines, including THQs, serve as core motifs in various bioactive molecules with antiviral activities, including against HIV.[7][8] Specific derivatives have been investigated for their potential to inhibit various viral strains such as Zika virus, enterovirus, and herpes virus.[11]

C. Quantitative Data on Antimicrobial Activity

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| N-methylbenzoindolo[3,2-b]-quinoline (Compound 8) | Vancomycin-resistant E. faecium | 4 | |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid (Compounds 16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | |

| Quinoline derivatives (Compounds 32, 33) | A. flavus | 12.5 | |

| Quinoline derivatives (Compounds 32, 33) | F. oxysporum, A. niger, C. neoformans | 25 |

III. Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Tetrahydroquinoline and its isomer, tetrahydroisoquinoline (THIQ), have been extensively studied for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD).[12][13][14] The primary mechanism of action for many of these derivatives is the inhibition of cholinesterase enzymes.[15]

A. Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[16] In Alzheimer's disease, the loss of cholinergic neurons leads to cognitive deficits. AChE inhibitors can help to alleviate these symptoms by increasing the levels of acetylcholine in the brain.[16] Numerous THQ and THIQ derivatives have been synthesized and evaluated as potential AChE inhibitors.[13][15] For example, a tacrine-tetrahydroquinoline heterodimer was found to potently inhibit AChE with an IC50 value of less than 1 nM, while sparing butyrylcholinesterase.[16]

B. Other Neuroprotective Mechanisms

Beyond cholinesterase inhibition, THQ derivatives exhibit a range of other neuroprotective effects. The compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease.[17] It demonstrated neuroprotective properties by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[18] Other THIQ derivatives have been shown to downregulate Aβ pathology and apoptosis, suggesting broad neuroprotective potential.[19]

Caption: THQ-mediated AChE inhibition in a cholinergic synapse.

IV. Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydroquinoline derivatives are an emerging area of research. As mentioned previously, HTHQ has demonstrated the ability to suppress NF-κB-mediated inflammation.[17] The NF-κB signaling pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[20] The evaluation of THQ derivatives for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[21][22]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows cited in the evaluation of the biological activities of tetrahydroquinoline derivatives.

A. MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11]

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]

-

Treat the cells with various concentrations of the tetrahydroquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][24]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

-

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

-

Procedure:

-

Induce apoptosis in cells by treating them with the tetrahydroquinoline derivative for the desired time.[1]

-

Harvest the cells (both adherent and suspension) and wash them with cold PBS.[1]

-

Resuspend the cells in 1X Annexin V binding buffer.[2]

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15]

-

Incubate the cells in the dark at room temperature for 15 minutes.[2]

-

Analyze the stained cells by flow cytometry within one hour.[18]

-

C. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

-

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, can be used to quantify the DNA content of each cell in a population.[25]

-

Procedure:

-

Harvest and wash the cells after treatment with the tetrahydroquinoline derivative.[26]

-

Fix the cells in cold 70% ethanol to permeabilize the cell membranes.[9][26]

-

Wash the fixed cells to remove the ethanol.[26]

-

Treat the cells with RNase to prevent the staining of RNA.[27]

-

Analyze the fluorescence intensity of the stained cells using a flow cytometer. The data is then used to generate a histogram from which the percentage of cells in each phase of the cell cycle can be determined.[4][27]

-

D. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][13]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.[6]

-

Procedure:

-

Prepare serial two-fold dilutions of the tetrahydroquinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[3]

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[3]

-

Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[6]

-

Include appropriate controls, such as a growth control (no compound) and a sterility control (no inoculum).[6]

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]

-

Determine the MIC by visually inspecting the plate for the lowest concentration of the compound at which there is no visible turbidity.[6]

-

E. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds.[12]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[12][28] The rate of color formation is proportional to the AChE activity.

-

Procedure:

-

In a 96-well plate, add a phosphate buffer, the tetrahydroquinoline derivative at various concentrations, and the AChE enzyme solution.[12]

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCh) and the DTNB solution to all wells.[12]

-

Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.[12]

-

Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition relative to a control without the inhibitor. From this, the IC50 value can be calculated.[29]

-

VI. Conclusion

The tetrahydroquinoline scaffold represents a remarkably fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide and potent spectrum of biological activities, including significant anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The ability to readily synthesize a diverse library of THQ analogues allows for extensive structure-activity relationship studies, paving the way for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of these promising molecules. As our understanding of the complex interplay between these derivatives and their biological targets deepens, the tetrahydroquinoline scaffold is poised to remain a cornerstone of medicinal chemistry research for the foreseeable future.

References

-

Ryczkowska, M., et al. "New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation." ResearchGate, 2022. [Link]

-

Al-Ostath, A., et al. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." MDPI, 2024. [Link]

-

UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio, N.d. [Link]

-

Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Biological Technology, 2024. [Link]

-

Ryczkowska, M., et al. "Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction." Scientific Reports, vol. 12, no. 1, 2022, p. 16567. [Link]

-

Creative Biolabs Antibody. "Protocol of Cell Cycle Staining Flow Cytometry." Creative Biolabs Antibody, N.d. [Link]

-

Patil, S. A., et al. "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents." Anticancer Agents in Medicinal Chemistry, vol. 21, no. 14, 2021, pp. 1836-1848. [Link]

-

Microchem Laboratory. "Zone of Inhibition Test for Antimicrobial Activity." Microchem Laboratory, N.d. [Link]

-

Yadav, P., et al. "The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents." Current Topics in Medicinal Chemistry, vol. 21, no. 17, 2021, pp. 1587-1622. [Link]

-

Nelson Labs. "Zone of Inhibition." Nelson Labs, N.d. [Link]

-

Shehata, M. A., et al. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Journal of Visualized Experiments, no. 81, 2013, p. e50855. [Link]

-

Wikipedia. "Broth microdilution." Wikipedia, 2023. [Link]

-

Vovk, O., et al. "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease." MDPI, 2023. [Link]

-

Creative Diagnostics. "Protocol of Annexin V-FITC Staining for Apoptosis Detection." Creative Diagnostics, N.d. [Link]

-

Assay Genie. "Flow Cytometry Protocol | 10 Hints & Tips." Assay Genie, N.d. [Link]

-

Lemes, L. F., et al. "SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease." Arabian Journal of Chemistry, vol. 16, no. 4, 2023, p. 104616. [Link]

-

Vovk, O., et al. "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis." Antioxidants, vol. 13, no. 3, 2024, p. 359. [Link]

-

Verma, R., et al. "SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria." RSC Medicinal Chemistry, vol. 13, no. 1, 2022, pp. 69-77. [Link]

-

Al-Hussain, S. A., et al. "A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease." Molecular Diversity, vol. 28, no. 1, 2024, pp. 493-525. [Link]

-

Chen, K. H., et al. "A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice." European Journal of Medicinal Chemistry, vol. 219, 2021, p. 113429. [Link]

-

eCampusOntario Pressbooks. "1.2 Western Blot and the mTOR Pathway." Selected Topics in Health and Disease (2019 Edition), N.d. [Link]

-

Kumar, A., et al. "In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica." Journal of Applied Pharmaceutical Science, vol. 5, no. 2, 2015, pp. 47-51. [Link]

-

Biology LibreTexts. "9: Kirby-Bauer (Antibiotic Sensitivity)." Biology LibreTexts, 2024. [Link]

-

ResearchGate. "Western Blot analysis of different PI3K/AKT/mTOR pathway components in..." ResearchGate, N.d. [Link]

-

ResearchGate. "Western blot analysis of a PI3K/AKT/mTOR pathway components, b..." ResearchGate, N.d. [Link]

-

Qureshi, A. A., et al. "Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin." Lipids in Health and Disease, vol. 10, no. 1, 2011, p. 171. [Link]

-

Li, P. H., et al. "Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages." MDPI, 2022. [Link]

-

Chonoko, U., et al. "Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts." MDPI, 2021. [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. kumc.edu [kumc.edu]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. microchemlab.com [microchemlab.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. singerinstruments.com [singerinstruments.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. scispace.com [scispace.com]

- 19. scribd.com [scribd.com]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. atcc.org [atcc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. wp.uthscsa.edu [wp.uthscsa.edu]

- 27. assaygenie.com [assaygenie.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. japsonline.com [japsonline.com]

Hypothesized Mechanism of Action: 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules. While direct pharmacological data on this specific hydrochloride salt is limited, its structural architecture provides a strong foundation for formulating a compelling mechanism of action hypothesis. By analyzing its core scaffold and drawing parallels with structurally related analogs, particularly its isomer 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), we can postulate its primary biological activities. This guide synthesizes existing knowledge to propose a multifaceted mechanism centered on neuromodulation and neuroprotection, primarily through monoamine oxidase (MAO) inhibition, dopaminergic receptor modulation, and antioxidant activity. We further explore alternative hypotheses involving kinase signaling pathways. This document provides the theoretical framework and detailed experimental protocols required to systematically investigate and validate these hypotheses.

Introduction and Structural Analysis

The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The specific molecule of interest, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, possesses distinct structural features that guide our mechanistic hypothesis.

-

Core Scaffold: A 1,2,3,4-tetrahydroquinoline ring system.

-

N1-Methylation: A methyl group on the nitrogen atom of the heterocyclic ring.

-

C7-Amine Group: A primary amine substituent on the aromatic portion of the molecule.

-

Hydrochloride Salt: Enhances solubility and stability for experimental use.

The most informative structural analog for our hypothesis is 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the mammalian brain.[2][3] 1MeTIQ is an isomer of our target compound, sharing the same molecular formula (C10H14N2) and the N-methylated tetrahydro-aromatic amine core. The key difference lies in the position of the nitrogen atom within the bicyclic system. Given their profound structural similarity, it is scientifically plausible that they share overlapping mechanisms of action.

| Property | Value | Source |

| Molecular Formula | C10H14N2 | PubChem[4] |

| Molecular Weight | 162.23 g/mol | PubChem[4] |

| IUPAC Name | 1-methyl-3,4-dihydro-2H-quinolin-7-amine | PubChem[4] |

| CAS Number | 304690-94-6 | ChemicalBook[5] |

Primary Hypothesis: A Multifaceted Neuromodulatory and Neuroprotective Agent